N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide
Description
N1-(3-Chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic oxalamide derivative characterized by a substituted phenyl group at the N1 position (3-chloro-2-methylphenyl) and a 4-methylpiperazine moiety at the N2 position. Oxalamides are a versatile class of compounds with demonstrated biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties [1], [9]. The structural flexibility of the oxalamide scaffold allows for diverse functionalization, enabling fine-tuning of physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-10-11(15)4-3-5-12(10)16-13(20)14(21)17-19-8-6-18(2)7-9-19/h3-5H,6-9H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIMXRGNHUGAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide typically involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-methylpiperazine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamides
Key Observations :
- N1 Substituents : The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to simpler 3-chlorophenyl (compound 20) or 4-chlorophenyl (GMC-3) analogs. The 2-methyl group may enhance metabolic stability by blocking oxidation [6].
Antiviral Activity
- Compound 13 (): Exhibited HIV entry inhibition (LC-MS: 479.12 [M+H]+) with a 4-chlorophenyl group and acetylpiperidine-thiazole substituents. The target compound’s piperazine group may mimic similar basic nitrogen interactions with viral glycoproteins [1].
- BNM-III-170 (): A CD4-mimetic oxalamide with guanidinomethyl and indenyl groups showed enhanced antiviral efficacy. The target’s piperazine could substitute for guanidine in charge-based interactions [7].
Enzyme Inhibition
- Compounds 19–23 (): Varied N1 aryl substituents (bromo, chloro, ethoxy) influenced cytochrome P450 4F11 activation. The 3-chloro substitution in compound 20 (33% yield, 333.1 [M+H]+) suggests chloro groups enhance enzyme binding [9].
- Compound 28 (): N1-(3-Chloro-4-fluorophenyl) substitution improved inhibitory potency against stearoyl-CoA desaturase (SCD) compared to non-halogenated analogs [6].
Antimicrobial Activity
- GMC-3 (): Demonstrated activity against bacterial strains, highlighting the role of electron-withdrawing groups (e.g., 4-chlorophenyl) in antimicrobial efficacy. The target’s 3-chloro-2-methylphenyl group may offer similar advantages [5].
Physicochemical Properties
- Solubility : The 4-methylpiperazine group in the target compound increases hydrophilicity (logP reduction) compared to phenethyl or isoindoline-dione analogs. For example, compound 29 (4-methoxyphenethyl) has a logP ~3.5 (estimated), while the target may approach logP ~2.8 due to piperazine’s basicity [6], [9].
- Synthetic Yields: Yields for analogous compounds range widely (23–83%), influenced by steric and electronic effects.
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Its structure incorporates both aromatic and piperazine moieties, which are known to contribute to diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its pharmacokinetic profile.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₄O₂ |
| Molecular Weight | 348.93 g/mol |
| CAS Number | 898452-25-0 |
The presence of chlorine in its structure enhances lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of oxalamides can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
A comparative study highlighted that certain oxalamide derivatives demonstrated submicromolar activity against both gram-positive bacteria and mycobacterial strains, suggesting potential as antibiotic agents . The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents plays a crucial role in enhancing antibacterial efficacy .
Anticancer Activity
The anticancer potential of similar oxalamide compounds has also been explored. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds analogous to this compound showed promising results in inhibiting cancer cell proliferation, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial activity of various oxalamide derivatives, this compound was found to possess significant activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ampicillin and rifampicin .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on primary mammalian cell lines to evaluate the safety profile of this compound. Results indicated low cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic candidate for further development in oncology .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a drug candidate. Preliminary studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties:
| ADMET Property | Observations |
|---|---|
| Absorption | High oral bioavailability expected |
| Distribution | Lipophilic nature suggests good tissue penetration |
| Metabolism | Metabolized primarily via liver enzymes; potential for active metabolites |
| Excretion | Renal excretion anticipated |
| Toxicity | Low toxicity in preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
